N-(3,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide
Description
N-(3,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide (molecular formula: C₁₇H₂₁N₃O₂, molecular weight: 299.37 g/mol) is a bifunctional amide compound featuring a 3,5-dimethylphenyl group and a 3-(1H-imidazol-1-yl)propyl moiety linked via an ethanediamide bridge. This structural duality suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions .
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-8-13(2)10-14(9-12)19-16(22)15(21)18-4-3-6-20-7-5-17-11-20/h5,7-11H,3-4,6H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKWZDJOLKOQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCCN2C=CN=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide typically involves a multi-step process:
Formation of the imidazole derivative: The starting material, 1H-imidazole, is alkylated with 3-bromopropylamine under basic conditions to yield 3-(1H-imidazol-1-yl)propylamine.
Amidation reaction: The 3-(1H-imidazol-1-yl)propylamine is then reacted with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3,5-dimethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the phenyl ring and ethanediamide backbone contribute to binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares key structural and synthetic features of the target compound with analogs from literature:
Key Observations:
Compared to triazoles (e.g., 6b ), imidazoles exhibit stronger hydrogen-bonding capacity due to their NH group. Benzimidazoles (e.g., ) may show enhanced aromatic stacking but reduced solubility due to their larger hydrophobic surface.
Substituents: The 3,5-dimethylphenyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. This contrasts with naphthalene in 6b , which increases hydrophobicity, and nitro groups in 6b/6c, which add polarity but may introduce metabolic instability.
Linker Chemistry :
- The ethanediamide bridge in the target compound offers two amide bonds, enabling hydrogen bonding and conformational rigidity. This differs from the propyl linkers in or triazole-based spacers in , which may prioritize flexibility over directed interactions.
Biological Activity
N-(3,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a synthetic compound that has garnered interest in the pharmaceutical field due to its unique structural features and potential biological activities. This compound combines a dimethylphenyl group with an imidazole moiety, which is often associated with various biological functions, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 375.46 g/mol. The compound features a 3,5-dimethylphenyl group linked to a propyl chain that terminates in an imidazole ring. The unique substitution pattern on the phenyl ring may contribute to its distinct pharmacological properties compared to other similar compounds.
Structural Representation
| Component | Structure |
|---|---|
| Dimethylphenyl Group | Dimethylphenyl |
| Imidazole Moiety | Imidazole |
Antimicrobial Properties
Research indicates that compounds containing imidazole rings often exhibit significant antimicrobial activity. This compound has shown potential against various bacterial strains in preliminary studies.
- Mechanism of Action : The imidazole ring is believed to disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.
- Case Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antimicrobial potential.
Anticancer Activity
The compound's structural features suggest potential applications in cancer therapy. Imidazole derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Research Findings : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Mechanism : The proposed mechanism involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | References |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 | |
| Anticancer | MCF-7 (breast cancer) | 15 | |
| Anticancer | A549 (lung cancer) | 20 |
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reaction : Reacting 3,5-dimethylphenyl isocyanate with 3-(1H-imidazol-1-yl)propylamine.
- Amide Formation : Utilizing coupling agents like EDC or DCC to facilitate the formation of the amide bond between the two moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
